4-({[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}METHYL)BENZONITRILE
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Overview
Description
4-({[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}METHYL)BENZONITRILE is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazoloquinazoline core substituted with dimethoxy, nitrophenyl, and benzonitrile groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 4-({[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}METHYL)BENZONITRILE involves multiple steps. One common synthetic route starts with the preparation of the triazoloquinazoline core, followed by the introduction of the dimethoxy and nitrophenyl groups. The final step involves the thiomethylation and benzonitrile substitution. The reaction conditions typically require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of nitro groups to amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-({[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}METHYL)BENZONITRILE has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, it has been found to inhibit the ERK signaling pathway, leading to the suppression of cancer cell proliferation and induction of apoptosis . The compound’s structure allows it to bind to specific enzymes and receptors, thereby modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
When compared to other similar compounds, 4-({[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}METHYL)BENZONITRILE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Quinoxaline derivatives: Known for their antimicrobial and anticancer properties.
Thiadiazole derivatives: Exhibiting a range of biological activities, including antimicrobial and anticancer effects.
Triazolopyrimidine derivatives: Used in the development of anticancer agents targeting various cellular pathways.
These compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
4-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanylmethyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N6O4S/c1-34-21-11-19-20(12-22(21)35-2)27-25(36-14-16-5-3-15(13-26)4-6-16)30-24(19)28-23(29-30)17-7-9-18(10-8-17)31(32)33/h3-12H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIVCWSSRZYQRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC4=CC=C(C=C4)C#N)C5=CC=C(C=C5)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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